molecular formula C11H11ClN2OS B6167039 N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride CAS No. 1832846-22-6

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride

Cat. No. B6167039
CAS RN: 1832846-22-6
M. Wt: 254.7
InChI Key:
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Description

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride (NAPTCH) is a small molecule that has been used in the scientific research community for its ability to modulate a variety of biochemical and physiological processes. NAPTCH is a member of the thiophene family, which has been widely studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. NAPTCH has been studied for its ability to interact with various proteins and enzymes, which can lead to a variety of biochemical and physiological effects.

Scientific Research Applications

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has been studied for its potential applications in a variety of scientific research fields. N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has been used to modulate the activity of various enzymes, including protein kinases and phosphatases. N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has also been studied for its ability to interact with various proteins and receptors, which can be used to study the mechanisms of signal transduction and drug action. In addition, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has been used to study the effects of various drugs on the body, as well as the effects of various environmental factors on cellular processes.

Mechanism of Action

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride functions by binding to various proteins and enzymes in the body. Once bound, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can modulate the activity of these proteins and enzymes, which can lead to a variety of biochemical and physiological effects. For example, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has been shown to modulate the activity of protein kinases, which can lead to changes in the activity of other proteins and enzymes. Additionally, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can interact with various receptors, which can lead to changes in the activity of these receptors and their downstream targets.
Biochemical and Physiological Effects
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has been studied for its ability to modulate a variety of biochemical and physiological processes. For example, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has been shown to modulate the activity of various enzymes, including protein kinases and phosphatases. N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has also been studied for its ability to interact with various receptors and proteins, which can lead to changes in the activity of these proteins and their downstream targets. Additionally, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has been studied for its ability to modulate the activity of various hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a versatile molecule that can be used in a variety of laboratory experiments. One advantage of using N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is its ability to modulate the activity of various proteins and enzymes. This can be used to study the effects of various drugs on the body, as well as the effects of various environmental factors on cellular processes. Additionally, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can be used to study the mechanisms of signal transduction and drug action. However, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can be toxic at high concentrations, so it is important to use the appropriate concentrations when conducting experiments.

Future Directions

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a promising molecule for scientific research, and there are a variety of potential future directions for its use. One potential future direction for N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is its use in the development of new drugs. N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride could be used to modulate the activity of various proteins and enzymes, which could lead to the development of new drugs with improved efficacy. Additionally, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride could be used to study the effects of various environmental factors on cellular processes, which could lead to the development of new treatments for various diseases. Finally, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride could be used to study the mechanisms of signal transduction and drug action, which could lead to the development of new treatments for various diseases.

Synthesis Methods

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is synthesized through a process known as the Ugi four-component reaction. This reaction involves the combination of an aldehyde, an amine, an acid, and a carboxylic acid to form a single compound. The Ugi reaction is a versatile and effective method for producing a variety of compounds, including N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride involves the reaction of 4-aminobenzenethiol with ethyl 3-bromo-3-thiophenecarboxylate to form N-(4-aminophenyl)thiophene-3-carboxamide, which is then converted to the hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "4-aminobenzenethiol", "ethyl 3-bromo-3-thiophenecarboxylate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminobenzenethiol is reacted with ethyl 3-bromo-3-thiophenecarboxylate in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide to form N-(4-aminophenyl)thiophene-3-carboxamide.", "Step 2: The crude N-(4-aminophenyl)thiophene-3-carboxamide is dissolved in a solvent such as ethanol and treated with hydrochloric acid to form the hydrochloride salt form of the compound.", "Step 3: The hydrochloride salt form of N-(4-aminophenyl)thiophene-3-carboxamide is isolated by filtration and washed with a suitable solvent such as diethyl ether to obtain the final product, N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride." ] }

CAS RN

1832846-22-6

Product Name

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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